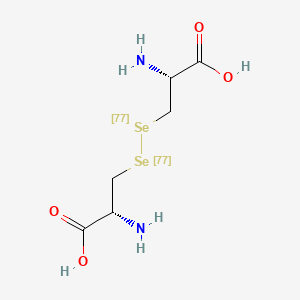

L-Selenocystine-77Se2

Description

Properties

Molecular Formula |

C6H12N2O4Se2 |

|---|---|

Molecular Weight |

330.01 g/mol |

IUPAC Name |

(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]di(77Se)selanyl]propanoic acid |

InChI |

InChI=1S/C6H12N2O4Se2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1/i13-2,14-2 |

InChI Key |

JULROCUWKLNBSN-LFKKSWIJSA-N |

Isomeric SMILES |

C([C@@H](C(=O)O)N)[77Se][77Se]C[C@@H](C(=O)O)N |

Canonical SMILES |

C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Stepwise Reaction Mechanism

- Hydroxyl-to-Iodide Conversion : The hydroxyl group of the starting material is replaced with iodine using triphenylphosphine and iodine, yielding methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-iodopropionate.

- Selenide Displacement : The iodide intermediate reacts with disodium diselenide (Na₂Se₂) in dimethylformamide (DMF), substituting iodine with selenium.

- Deprotection and Oxidation : Acidic hydrolysis removes the tert-butoxycarbonyl (Boc) group, followed by oxidative dimerization to form the diselenide bond.

- Crystallization : Final purification via recrystallization achieves >95% enantiomeric purity.

Yield and Scalability

- Overall Yield : 45–60% across four steps.

- Isotopic Labeling : Substituting natural selenium with ⁷⁷Se (92% enrichment) maintains comparable yields, making this method suitable for producing NMR-active probes.

Iodoalanine-Based Synthesis with Dilithium Diselenide

A high-yield alternative employs iodoalanine derivatives to streamline selenium incorporation.

Key Steps

- Diselenide Preparation : Elemental ⁷⁷Se is treated with lithium triethylborohydride (Super Hydride) to generate dilithium diselenide (Li₂Se₂).

- Nucleophilic Substitution : Chiral (S)-iodoalanine reacts with Li₂Se₂ at −78°C, forming the protected selenocystine precursor.

- Hydrolysis and Deprotection : Basic hydrolysis cleaves ester groups, followed by trifluoroacetic acid (TFA) treatment to remove Boc protection.

Advantages

- Yield : 85–90% for the critical selenide bond-forming step.

- Enantiomeric Control : Coupling with chiral selone NMR reagents confirms >97% enantiomeric excess (ee).

Stabilized Selenocysteine Derivatives from L-Serine

Recent advances exploit L-serine as a starting material to improve stability and reduce elimination side reactions.

Methodology

Stabilization Strategies

- Internal Chelation : Amino/imino substituents adjacent to selenium enhance stability against oxidation.

- Solvent Optimization : Reactions in aqueous Tris buffer (pH 8.0) minimize decomposition.

Characterization and Quality Control

⁷⁷Se NMR Spectroscopy

X-ray Crystallography

- Diselenide Bond Length : 2.32–2.34 Å, consistent with natural selenocystine.

- Crystal Packing : Orthorhombic system with P2₁2₁2₁ symmetry.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Steps | Yield (%) | ⁷⁷Se Incorporation | Key Advantage |

|---|---|---|---|---|---|

| Four-Step Synthesis | Methyl (2S)-Boc-serine | 4 | 45–60 | 92% | Scalability |

| Iodoalanine Route | (S)-Iodoalanine | 3 | 85–90 | 95% | High enantiomeric purity |

| Serine Derivatization | L-Serine | 3 | 50–65 | 90% | Enhanced stability |

Applications in Biological NMR and Protein Engineering

⁷⁷Se-Labeled Selenoproteins

Chemical Reactions Analysis

Diselenide Bond Cleavage and Functionalization

The –Se–Se– bond undergoes reductive cleavage, enabling downstream modifications:

-

Reduction with Na/NH₃ : Cleaves the bond at –70°C, generating selenolate intermediates .

-

Alkylation : Reaction with methyl iodide forms L-Se-methylselenocysteine (yield: 92%) .

Example Reaction Pathway

-

Reduction :

-

Alkylation :

Racemization Risk : Exposure to benzaldehyde in acetic acid at 60°C induces racemization, yielding DL-Se-methylselenocysteine (92% yield) .

Redox Behavior and Thiol/Disulfide Exchange

L-Selenocystine-77Se₂ participates in rapid thiol/diselenide exchange reactions, distinct from sulfur analogs:

-

Reaction with thiols : Forms selenenyl sulfides (RSeSR') with deshielding of 404 ppm in ⁷⁷Se NMR .

-

pH-dependent shifts : Titration of ammonium or carboxyl groups alters ⁷⁷Se chemical shifts by 10–20 ppm .

Redox Properties

| Reaction | Δδ (ppm) |

|---|---|

| RSe⁻ → RSeSeR | +333 |

| RSe⁻ → RSeSR' | +404 |

Enzymatic Degradation

Selenocysteine lyase cleaves L-Selenocystine-77Se₂ into L-alanine and selenide, a critical step in selenium recycling:

-

Mechanism : Radical-based cleavage at the C–Se bond.

Solid-State ⁷⁷Se NMR Analysis

The diselenide bond’s conformation significantly impacts ⁷⁷Se chemical shift tensors:

NMR Parameters for L-Selenocystine-77Se₂

| Parameter | Value (ppm) |

|---|---|

| δ₁₁ | 482.5 |

| δ₂₂ | 350.5 |

| δ₃₃ | –119.0 |

| δₐᵥᵍ | 238.1 |

| Span (Ω) | 601.5 |

Conformational Sensitivity : Varying the C–Se–Se–C dihedral angle (–180° to +180°) shifts δₐᵥᵍ by 614 ppm .

Scientific Research Applications

Structural Studies Using NMR

The unique properties of make it an excellent probe for studying the local environment of selenium in biological systems. Recent studies have reported solid-state NMR measurements that elucidate the chemical shift tensor of L-selenocystine. These studies reveal that the isotropic chemical shift can vary significantly based on the molecular conformation and environmental factors, with a range of approximately 600 ppm observed in different dihedral angles .

Table 1: Chemical Shift Parameters of L-Selenocystine-77Se2

| Parameter | Value (ppm) |

|---|---|

| δ11 (Chemical Shift) | 482.5 |

| δ22 (Chemical Shift) | 350.5 |

| δ33 (Chemical Shift) | -119.0 |

| δiso (Isotropic Shift) | 238.1 |

| Span | 601.5 |

These findings are crucial for understanding how L-selenocystine interacts within proteins and other biological molecules, potentially influencing protein folding and stability.

Biomedical Applications

L-Selenocystine has been investigated for its role in cancer therapy due to its redox-active properties. Research indicates that it may enhance the efficacy of certain chemotherapeutic agents by modulating oxidative stress within cancer cells . In particular, studies have shown that L-selenocystine can induce apoptosis in cancer cell lines such as HepG2 and MDA-MB-231, highlighting its potential as an anticancer agent .

Case Study: Anticancer Activity

- Cell Lines Tested: HepG2 (liver cancer), MDA-MB-231 (breast cancer)

- IC50 Values:

- HepG2: 2.57 µM

- MDA-MB-231: Significant cytotoxicity observed

These results suggest that L-selenocystine may play a dual role as both a therapeutic agent and a tool for understanding cancer biology.

Synthesis and Characterization

The synthesis of L-selenocystine labeled with involves specific chemical pathways that ensure the stability and bioactivity of the compound. Various synthetic routes have been explored to produce this compound efficiently while maintaining its structural integrity .

Table 2: Synthesis Routes for L-Selenocystine-77Se2

| Synthesis Method | Description |

|---|---|

| Chemical Reduction | Utilizes reducing agents to form diselenide bonds |

| Enzymatic Synthesis | Employs enzymes to facilitate the formation of selenoamino acids |

Mechanism of Action

L-Selenocystine-77Se2 exerts its effects through its redox-active properties. It can act as both an anti-oxidant and a pro-oxidant, depending on the cellular environment . The compound interacts with various molecular targets, including glutathione, to induce oxidative stress and apoptosis in cancer cells . The pathways involved in its mechanism of action include the modulation of redox balance and the induction of cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Isotopic Composition and Purity

Table 1: Isotopic and Chemical Properties

| Compound | Isotopic Purity (atom %) | Molecular Weight (g/mol) | Primary Application |

|---|---|---|---|

| L-Selenocystine-77Se₂ | ≥99.2% ⁷⁷Se | 351.06 | NMR spectroscopy, redox studies |

| L-Selenocystine (natural) | Natural abundance (⁷⁴Se, ⁷⁶Se, etc.) | 349.02 | General biochemical assays |

| Selenomethionine-77Se | ≥98% ⁷⁷Se | 436.15 | Protein incorporation studies |

| Ebselen | N/A (non-isotopic) | 274.18 | Antioxidant, drug candidate |

| NIST® SRM® 3149 (Se std) | Certified reference | N/A | Calibration in ICP-MS and ICP-OES |

- Isotopic Specificity: Unlike natural L-selenocystine, which contains a mix of selenium isotopes (e.g., ⁷⁴Se, ⁷⁶Se), L-Selenocystine-77Se₂ offers near-exclusive ⁷⁷Se content, making it indispensable for isotope-specific tracking .

- Reference Standards: The NIST® SRM® 3149 selenium standard provides certified traceability for elemental analysis but lacks the molecular specificity required for studying organoselenium compounds like L-selenocystine .

Stability and Reactivity

Selenium compounds exhibit varying redox stability depending on their molecular structure:

- L-Selenocystine-77Se₂: Demonstrates high stability in acidic conditions but undergoes reversible diselenide bond cleavage under reducing environments (e.g., glutathione presence), a property exploited in redox signaling studies .

- Ebselen: A synthetic selenazole with superior oxidative stability, mimicking glutathione peroxidase activity.

- Selenomethionine: Less stable in prolonged oxidative conditions due to the labile Se–C bond, limiting its use in long-term metabolic tracing .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing and characterizing L-Selenocystine- in laboratory settings?

- Methodological Answer : Synthesis typically involves selenation of cysteine derivatives under controlled redox conditions. Characterization requires isotopic purity validation via NMR (nuclear magnetic resonance) and high-resolution mass spectrometry (HRMS). Ensure reproducibility by adhering to standardized protocols for selenium isotope handling, including inert atmosphere techniques to prevent oxidation. Structural confirmation should cross-reference crystallographic data or comparative spectroscopy with non-isotopic analogs .

- Experimental Design Tip : Include control experiments with non-enriched L-selenocystine to distinguish isotopic effects during characterization. Document purity thresholds (e.g., ≥95% isotopic enrichment) and batch variability in supplementary materials .

Q. How can researchers mitigate risks associated with handling L-Selenocystine- in laboratory environments?

- Safety Protocol : Follow guidelines for toxic selenium compounds: use fume hoods, personal protective equipment (PPE), and sealed systems for synthesis. Regularly monitor airborne selenium levels. Dispose of waste via approved hazardous material channels. Reference safety data sheets (SDS) for analogous selenocompounds (e.g., L-Homocysteine) for emergency procedures .

- Validation : Conduct stability tests under varying pH and temperature conditions to identify degradation byproducts, which may influence experimental outcomes .

Q. What analytical techniques are critical for quantifying L-Selenocystine- in biological matrices?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution for precise quantification. Optimize extraction protocols to minimize selenium loss (e.g., acidified solvents, rapid processing). Calibrate against certified reference materials to ensure accuracy .

- Data Quality Control : Report limits of detection (LOD), recovery rates, and matrix effects (e.g., ion suppression in plasma samples) in supplementary files .

Advanced Research Questions

Q. How does isotopic enrichment () influence the redox behavior of L-Selenocystine in mechanistic studies?

- Experimental Design : Compare kinetic parameters (e.g., rate constants for selenol-diselenide exchange) between -enriched and natural abundance analogs using stopped-flow spectroscopy. Control for isotopic mass effects by parallel experiments with or isotopes .

- Data Interpretation : Use density functional theory (DFT) calculations to model isotopic effects on bond dissociation energies. Address discrepancies between experimental and computational data by revisiting solvent interactions or redox potential assumptions .

Q. What strategies resolve contradictory findings in L-Selenocystine-’s role in cellular antioxidant pathways?

- Systematic Approach : Conduct a meta-analysis of dose-response relationships across studies, adjusting for variables like cell type, exposure duration, and selenium speciation. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and isolate confounding factors (e.g., glutathione levels) .

- Contradiction Analysis : Replicate conflicting studies under harmonized conditions. Use knockout cell models (e.g., GPx1-deficient) to test specificity of observed effects. Publish negative results to clarify mechanistic boundaries .

Q. How can isotopic tracing with L-Selenocystine- advance understanding of selenium metabolism in vivo?

- Methodology : Employ stable isotope labeling by amino acids in cell culture (SILAC) or pulse-chase experiments to track selenium incorporation into selenoproteins. Combine with spatially resolved techniques like LA-ICP-MS (laser ablation inductively coupled plasma mass spectrometry) for tissue-level mapping .

- Data Integration : Use multi-omics approaches (transcriptomics, proteomics) to correlate isotopic selenium flux with selenoprotein expression. Address technical limitations (e.g., background noise in MS) via background subtraction algorithms .

Methodological Frameworks for Research Design

Q. What frameworks ensure robust hypothesis generation for studies involving L-Selenocystine-?

- Guidance : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define experimental scope. For example:

- Population : Hepatocyte cell lines.

- Intervention : L-Selenocystine- exposure (0.1–10 µM).

- Comparison : Natural abundance L-selenocystine.

- Outcome : GPx activity quantified via NADPH oxidation .

Q. How should researchers address reproducibility challenges in synthesizing L-Selenocystine-?

- Best Practices : Document synthetic steps in detail (solvent purity, reaction time/temperature, purification methods). Share protocols via open-access platforms (e.g., protocols.io ). Validate batches through inter-laboratory comparisons .

- Data Transparency : Publish raw spectral data (NMR, MS) in repositories like Zenodo. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.